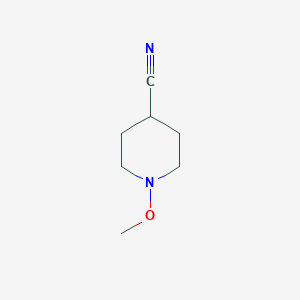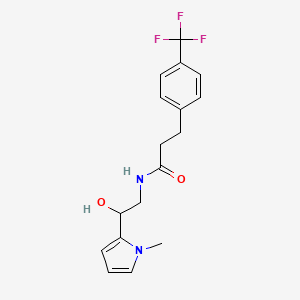
1-Methoxypiperidine-4-carbonitrile
Übersicht
Beschreibung
1-Methoxypiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1256917-21-1 . It has a molecular weight of 140.19 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12N2O/c1-10-9-4-2-7 (6-8)3-5-9/h7H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s molecular formula is C7H12N2O .Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
A study on the synthesis and spectroscopic analysis of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been documented. This research demonstrates the utility of similar compounds in understanding structural features through X-ray analysis, IR, NMR, and electronic spectroscopy, including their optical properties investigated by UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).
Corrosion Inhibition
Research on green naphthyridine derivatives, including studies on 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile and similar compounds, has shown high inhibition activities against mild steel corrosion in hydrochloric acid solutions. These findings are important for industrial applications, demonstrating the role of such compounds in protecting metals from corrosion (Singh et al., 2016).
Antibacterial Activity
The synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been explored, indicating the potential of these compounds to act against a broad spectrum of aerobic and anaerobic bacteria. This suggests possible applications of 1-Methoxypiperidine-4-carbonitrile in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Spectrofluorometric Characterization and Antibacterial Activity
A heterocyclic compound synthesized from chalcone under microwave irradiation, including 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was studied for its electronic absorption, fluorescence spectra, and antibacterial activity. These studies underscore the potential of such compounds in photophysical research and as antibacterial agents (Khan, 2017).
Corrosion Inhibition Performance
Pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been examined for their inhibition efficiency against mild steel corrosion in HCl solutions. This research highlights the importance of such compounds in corrosion science, providing insights into their mechanism of action and potential industrial applications (Yadav et al., 2016).
Zukünftige Richtungen
Piperidines, which include 1-Methoxypiperidine-4-carbonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the potential pharmacological applications of piperidine derivatives .
Eigenschaften
IUPAC Name |
1-methoxypiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYFUWWALXQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)
![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)
![5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2873350.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)
![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)
![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)
![[{2-[(3-Aminophenyl)amino]-2-oxoethyl}(methyl)amino]acetic acid](/img/structure/B2873365.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)
